2-Aminothiazole

Overview

Description

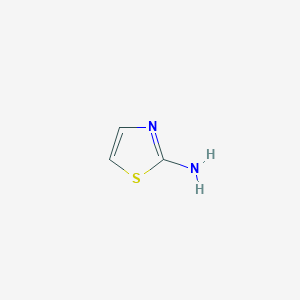

2-Aminothiazole (CAS: 96-50-4; molecular formula: C₃H₄N₂S) is a heterocyclic amine featuring a thiazole ring with an amino group at the 2-position. It serves as a critical intermediate in synthesizing biocides, fungicides, antibiotics, dyes, and chemical accelerators . Its sulfur- and nitrogen-rich structure (30% atomic ratio) enhances adsorption capabilities for heavy metal ions (e.g., Hg(II), Au(III)), making it valuable in environmental remediation . Medicinally, this compound derivatives exhibit nanomolar potency against cancer cell lines (breast, lung, colon, etc.) and are explored for Alzheimer’s disease, HIV, and prion disorders .

Preparation Methods

Classical Hantzsch Reaction and Its Modifications

Traditional Hantzsch Condensation

The Hantzsch reaction, first reported in 1889, remains the cornerstone for synthesizing 2-aminothiazoles. This method involves the cyclocondensation of α-haloketones with thioureas in polar solvents like ethanol or water . For example, chloroacetaldehyde reacts with thiourea to yield 2-aminothiazole, though the tendency of chloroacetaldehyde to polymerize necessitates alternative precursors such as diethylchloroacetal . The general mechanism proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the haloketone, followed by cyclization and elimination of hydrogen halide (Figure 1).

Reaction Conditions and Limitations

-

Temperature : 80–100°C

-

Solvent : Ethanol/water mixtures

-

Challenges : Polymerization of α-haloketones, requiring stabilizers or alternative precursors .

Greener Modifications

To circumvent solvent toxicity and energy-intensive heating, recent iterations employ:

-

Ionic liquids : Enhancing reaction rates and yields via polar environments .

-

Microwave irradiation : Reducing reaction times from hours to minutes (e.g., 15 minutes at 150°C) .

-

Aqueous media : Improving sustainability while maintaining yields >75% .

Thiocyano Carbonyl-Amine Cyclization

Patent-Based Methodology

A patented approach utilizes α-thiocyano carbonyl compounds (e.g., 3-thiocyanobutanone-2) and primary amines under acidic conditions . For instance, refluxing 3-thiocyanobutanone-2 with aniline in dilute HCl yields 2-anilino-4,5-dimethylthiazole (72–75°C melting point, 70–85% yield) .

Key Steps:

-

Acid-mediated activation : Mineral acids (HCl) protonate the amine, enhancing nucleophilicity.

-

Cyclization : Intramolecular attack of the thiocyanate sulfur on the carbonyl carbon forms the thiazole ring .

Representative Examples:

| Amine | Product | Yield (%) | Conditions |

|---|---|---|---|

| Ethylamine | 2-Ethylamino-4,5-dimethylthiazole | 78 | Reflux, 13 hours |

| p-Aminobenzoic acid | 2-(p-Carboxyphenyl)aminothiazole | 82 | Reflux, 9 hours |

One-Pot Catalytic Synthesis

Magnetic Nanocatalyst Systems

A breakthrough method employs trichloroisocyanuric acid (TCCA) and Ca/4-MePy-IL@ZY-Fe3O4 nanocatalysts for one-pot synthesis . This protocol converts acetophenones to 2-aminothiazoles via in situ halogenation and cyclization:

-

Halogenation : TCCA chlorinates acetophenone to α-chloroketone.

-

Cyclization : Thiourea reacts with the α-chloroketone, catalyzed by Ca/4-MePy-IL@ZY-Fe3O4 .

Advantages:

-

Yield : 85–95%

-

Time : 25–40 minutes

-

Reusability : Catalyst recovered magnetically for 5 cycles without activity loss .

Comparative Analysis of Preparation Methods

Efficiency and Scalability

| Method | Yield (%) | Time | Scalability | Green Metrics |

|---|---|---|---|---|

| Hantzsch (Traditional) | 50–90 | 2–24 hours | Moderate | Low (toxic solvents) |

| Thiocyano-Amine | 70–85 | 6–13 hours | High | Moderate (acid waste) |

| One-Pot Catalytic | 85–95 | 25–40 min | High | High (reusable catalyst) |

Industrial vs. Laboratory Suitability

-

Hantzsch variants : Preferred for small-scale pharmaceutical synthesis due to tunable substituents .

-

Thiocyano-amine : Suitable for bulk production of alkyl/aryl derivatives .

-

Catalytic one-pot : Emerging as industry-friendly for high-throughput, low-waste synthesis .

Mechanistic Insights and Side Reactions

Byproduct Formation

-

Polymerization : Unstabilized chloroacetaldehyde forms dimers/trimers, reducing yields .

-

Oxidation : Thiourea derivatives may oxidize to formamidine disulfides under aerobic conditions .

Regioselectivity Control

Steric and electronic factors dictate substitution patterns. Electron-withdrawing groups on thioureas favor C-5 substitution, while bulky amines hinder cyclization .

Chemical Reactions Analysis

Aminothiazole undergoes several types of chemical reactions:

Oxidation: Aminothiazole can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert aminothiazole into thiazolidines.

Substitution: Nucleophilic substitution reactions are common, especially at the C2 position due to its electron-deficient nature. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.

Scientific Research Applications

Medicinal Chemistry and Drug Development

2-Aminothiazole derivatives have emerged as promising candidates in drug discovery due to their broad pharmacological spectrum. These compounds exhibit various biological activities, including:

- Antiviral Activity : Some derivatives have shown effectiveness against viral infections, making them candidates for antiviral drug development.

- Antimicrobial Properties : this compound and its derivatives have demonstrated significant activity against bacteria and fungi, contributing to the search for new antibiotics .

- Anticancer Activity : Numerous studies report that this compound derivatives possess potent anticancer properties. They exhibit selective nanomolar inhibitory activity against various human cancer cell lines, including breast, lung, and colon cancers. For instance, specific analogs have been identified as effective inhibitors of multiple enzyme targets involved in cancer progression, such as EGFR and Akt .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Specific Findings |

|---|---|

| Antiviral | Effective against various viral strains |

| Antimicrobial | Active against multiple bacterial and fungal species |

| Anticancer | Selective inhibition of cancer cell lines |

| Antidiabetic | Potential in managing diabetes |

| Anti-inflammatory | Reduces inflammation markers |

Case Studies in Antitubercular Research

Research has indicated that this compound derivatives can serve as effective anti-tubercular agents. A notable study synthesized a series of compounds based on the this compound-4-carboxylate scaffold, which showed remarkable activity against Mycobacterium tuberculosis (M. tuberculosis) with minimal inhibitory concentrations (MIC) significantly lower than traditional treatments .

Case Study Example

- Compound : Methyl 2-amino-5-benzylthiazole-4-carboxylate

- MIC : 0.06 µg/ml (0.24 µM), outperforming classic antibiotics like thiolactomycin and isoniazid .

Neurological Applications

Recent research highlights the potential of this compound derivatives in treating neurodegenerative diseases such as Alzheimer's disease. These compounds act as acetylcholinesterase inhibitors, which may help mitigate symptoms by preventing the breakdown of acetylcholine—a neurotransmitter crucial for memory and learning .

Antimalarial Research

A case study involving a this compound derivative demonstrated its potential in antimalarial applications. The compound underwent chemical decomposition during biological screening, leading to the discovery of more stable derivatives that retained activity against Plasmodium falciparum, the causative agent of malaria .

Key Findings

- The instability of the original compound necessitated further research into its degradation products, which exhibited promising biological activities.

Conclusion and Future Directions

The applications of this compound span a wide range of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. Its ability to act on various biological targets makes it a valuable scaffold for drug development.

Ongoing research is essential to explore the full potential of this compound, particularly in optimizing its pharmacokinetic properties and reducing toxicity while enhancing efficacy across different therapeutic applications.

Mechanism of Action

The mechanism of action of aminothiazole varies depending on its application. In anticancer therapy, aminothiazole derivatives often act as kinase inhibitors, targeting enzymes like EGFR and VEGFR . These compounds can also intercalate with DNA, disrupting cellular processes and inducing apoptosis . In antimicrobial applications, aminothiazole disrupts bacterial cell wall synthesis and inhibits essential enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Aminobenzothiazole

Structural Differences: 2-Aminobenzothiazole incorporates a fused benzene ring, enhancing aromaticity and stability compared to 2-aminothiazole. Applications:

- Synthesis: Used to construct fused heterocycles (e.g., pyridazines, phthalazinones) via reactions at NH₂ and endocyclic nitrogen sites .

- Biological Activity: Derivatives show antioxidant and cholinesterase inhibitory activity, but anticancer potency is less prominent than this compound analogs .

- Adsorption: Lacks the high sulfur/nitrogen ratio of this compound, reducing heavy metal adsorption efficacy .

Key Data :

| Property | This compound | 2-Aminobenzothiazole |

|---|---|---|

| Molecular Weight | 100.14 g/mol | 150.20 g/mol |

| Heavy Metal Adsorption | High (30% S/N ratio) | Moderate |

| Anticancer Activity | Nanomolar IC₅₀ | Micromolar IC₅₀ |

4-Aminothiazole Derivatives

Structural Differences : Substitution at the 4-position alters electronic properties and steric bulk.

Applications :

- Antimicrobial Activity: 4-Carboxylate Schiff bases of this compound show efficacy against multidrug-resistant strains, comparable to 4-aminothiazole derivatives .

- Synthesis: 4-Substituted derivatives require multistep routes, whereas this compound is more readily functionalized .

Key Data :

| Property | This compound | 4-Aminothiazole Derivatives |

|---|---|---|

| Synthetic Accessibility | High | Moderate |

| Antimicrobial Scope | Broad-spectrum | Narrower |

Poly(this compound) (PAT) vs. Polyaniline (PANI)

Polymer Properties :

- Conductivity : PAT exhibits lower electrical conductivity (semiconducting) than PANI (conducting) due to fewer conjugation pathways .

- Thermal Stability : PATs synthesized via CuCl₂ oxidation achieve 81% yield and superior thermal stability (decomposition >300°C) compared to PANI .

- Adsorption : PAT’s high sulfur content enhances Hg(II) and Au(III) ion adsorption vs. PANI .

Key Data :

| Property | PAT | PANI |

|---|---|---|

| Conductivity | 10⁻⁴–10⁻³ S/cm | 10–100 S/cm |

| Thermal Decomposition | >300°C | ~250°C |

| Heavy Metal Adsorption | High (Hg, Au) | Low |

Thiazole-Triazole Hybrids

Activity: this compound-ethyltriazole hybrids inhibit tyrosinase (IC₅₀: 0.18 µM), surpassing non-hybrid thiazoles in treating hyperpigmentation .

Unique Advantages of this compound

- Versatile Functionalization: Easily modified at the 2-amino group for diverse pharmacological applications (e.g., antiprion, anticancer) .

- High Adsorption Capacity : Outperforms benzothiazoles and PANI in heavy metal ion recovery .

- Broad Therapeutic Scope : Targets cancers, microbial infections, and neurological disorders, unlike narrower-scope analogs .

Biological Activity

2-Aminothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the various pharmacological properties of this compound, focusing on its antibacterial, antifungal, anticancer, anti-inflammatory, and other therapeutic effects.

Overview of Biological Activities

2-Aminothiazoles have been reported to exhibit a wide range of biological activities, making them attractive candidates for drug development. The key activities include:

- Antibacterial Activity : Effective against pathogens like Mycobacterium tuberculosis.

- Antifungal Activity : Show promising results against various fungal strains.

- Anticancer Activity : Demonstrated cytotoxic effects on several cancer cell lines.

- Anti-inflammatory Effects : Inhibition of cyclooxygenase (COX) enzymes.

- Antioxidant Properties : Scavenging of free radicals.

Structure-Activity Relationship (SAR)

The biological activity of 2-aminothiazoles is closely linked to their chemical structure. Variations in substituents can significantly influence their potency and selectivity.

Table 1: Structure-Activity Relationship of 2-Aminothiazoles

| Compound | Substituent at C-2 | Substituent at C-4 | MIC (μM) | Activity Type |

|---|---|---|---|---|

| 1 | -Phenyl | -Pyridyl | 0.70 | Antitubercular |

| 2 | -Methyl | -Fluorophenyl | 0.84 | Anti-inflammatory |

| 3 | -Methoxy | -Naphthyl | 0.41 | Anticancer |

| 4 | -Cyclohexyl | -Unsubstituted | >5 | Low activity |

Case Studies and Research Findings

- Antitubercular Activity : A study demonstrated that a series of this compound derivatives exhibited potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) in the sub-micromolar range. Notably, compound 20 , featuring a 2-pyridyl moiety at the C-4 position, showed an MIC of 4.5 μM, highlighting the importance of specific structural features for activity .

- Anti-inflammatory Effects : Research indicated that certain derivatives could significantly reduce prostaglandin E2 (PGE2) levels, with reductions ranging from 42% to 98% depending on the substituents. Compounds with bulky lipophilic groups showed the highest levels of PGE2 reduction while maintaining moderate COX-2 inhibition .

- Cytotoxicity Against Cancer Cells : A compound from the aminothiazole series was tested in mouse xenograft models and showed promising results in reducing tumor growth in various cancer cell lines, including human colonic adenocarcinoma and lung adenocarcinoma .

The mechanisms underlying the biological activities of 2-aminothiazoles are varied:

- Bactericidal Action : The compounds appear to target bacterial cell wall synthesis without involving iron chelation mechanisms.

- Cytotoxic Mechanisms : In cancer cells, these compounds may induce apoptosis or inhibit cell proliferation through various pathways.

- Anti-inflammatory Pathways : The inhibition of COX enzymes leads to reduced inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 2-aminothiazole derivatives, and how do reaction conditions influence yield?

- Methodological Answer : The Hantzsch reaction remains the most widely used method, employing α-haloketones and thioureas under reflux in ethanol or THF . Yield optimization depends on solvent polarity, temperature, and substituent electronic effects. For example, electron-withdrawing groups on the α-haloketone enhance cyclization efficiency by stabilizing intermediates . Alternative methods include rhodium-catalyzed carbenoid insertion/annulation, which avoids stoichiometric bases and improves sustainability .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substitution patterns (e.g., H NMR for aromatic protons and C NMR for carbonyl groups). Infrared (IR) spectroscopy identifies NH stretching (~3400 cm) and C=S vibrations (~1250 cm). X-ray crystallography (e.g., PXRD) resolves crystal packing and hydrogen-bonding networks, as demonstrated for ethyl 2-amino-5-bromothiazole-4-carboxylate . Mass spectrometry (HRMS) validates molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Antimicrobial activity is assessed via broth microdilution (MIC/MBC) against Gram-positive/negative strains . Anticancer screening employs MTT assays on cell lines (e.g., HeLa, HT-29) to measure IC values . Enzyme inhibition studies (e.g., COX-2 or GSTO1-1) use fluorescence-based kinetic assays to quantify inhibition constants (K) .

Advanced Research Questions

Q. How can researchers address contradictory data in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, compound solubility). Meta-analysis of structure-activity relationships (SAR) using datasets from multiple studies (e.g., Eur. J. Med. Chem., Bioorg. Med. Chem.) can identify trends. For example, para-substituted aryl groups enhance antifungal activity but reduce solubility, leading to false negatives in aqueous assays . Cross-validate results with orthogonal assays (e.g., in vivo murine models vs. in vitro enzyme inhibition) .

Q. What strategies optimize regioselectivity in the synthesis of polysubstituted 2-aminothiazoles?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. Computational tools (DFT calculations) predict favorable transition states for cyclization . For example, bulky substituents at the α-position of ketones favor 5-membered ring formation. Microwave-assisted synthesis reduces side reactions by accelerating kinetics, as shown in rhodium-catalyzed methods .

Q. How do solvent effects and substituents influence the spectroscopic properties of this compound-based dyes?

- Methodological Answer : Solvatochromism studies (UV/Vis) reveal bathochromic shifts in polar solvents due to increased dipole-dipole interactions. For acidochromic dyes, protonation at the thiazole nitrogen alters absorption maxima (λ), with Hammett plots correlating substituent σ values to spectral changes . TD-DFT simulations model excited-state behavior, aiding in dye design for synthetic fibers .

Q. What computational approaches are effective in designing this compound derivatives with enhanced pharmacokinetic profiles?

- Methodological Answer : Molecular docking (AutoDock Vina) identifies binding poses to target proteins (e.g., Mycobacterium tuberculosis GyrB ). QSAR models using descriptors like logP and polar surface area predict blood-brain barrier permeability. ADMET prediction tools (SwissADME) optimize solubility and reduce hepatotoxicity risks .

Properties

IUPAC Name |

1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c4-3-5-1-2-6-3/h1-2H,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIPHJJURHTUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Record name | 2-AMINOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | aminothiazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aminothiazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

146614-45-1, Array | |

| Record name | Poly(2-aminothiazole) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146614-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminothiazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5024508 | |

| Record name | 2-Aminothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-aminothiazole appears as light brown crystals or brown granular solid. (NTP, 1992) | |

| Record name | 2-AMINOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | 2-AMINOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 2-AMINOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

96-50-4 | |

| Record name | 2-AMINOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminothiazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | aminothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | aminothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiazolamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K8WKN668K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

194 °F (NTP, 1992) | |

| Record name | 2-AMINOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.